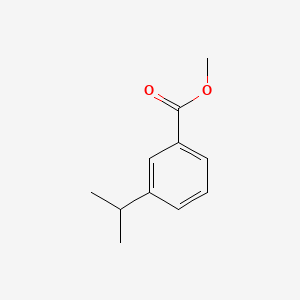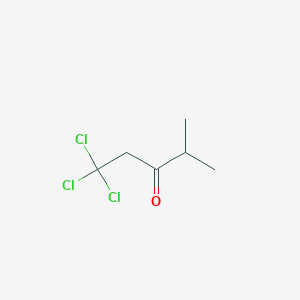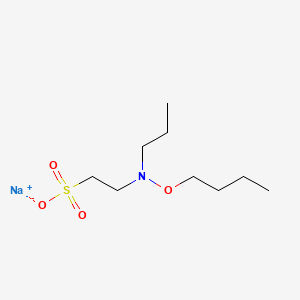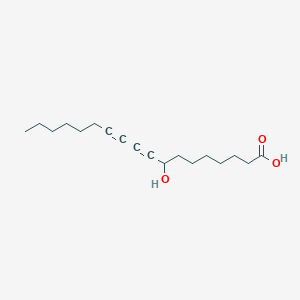
9,11-Octadecadiynoic acid, 8-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,11-Octadecadiynoic acid, 8-hydroxy- is a long-chain fatty acid with the molecular formula C18H28O3. It is characterized by the presence of two triple bonds and a hydroxyl group, making it a unique compound with interesting chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,11-Octadecadiynoic acid, 8-hydroxy- typically involves the use of long-chain alkyne precursors. One common method is the coupling of an alkyne with a suitable halide, followed by hydroxylation. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process may also involve purification steps such as distillation or chromatography to isolate the desired product .
Types of Reactions:
Oxidation: 9,11-Octadecadiynoic acid, 8-hydroxy- can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form saturated or partially saturated derivatives.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of esters or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Acid chlorides or anhydrides can be used to form esters, while alkyl halides can be used to form ethers.
Major Products Formed:
Oxidation: Oxidized fatty acids and peroxides.
Reduction: Saturated fatty acids.
Substitution: Esters and ethers.
Scientific Research Applications
9,11-Octadecadiynoic acid, 8-hydroxy- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in lipid metabolism and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9,11-Octadecadiynoic acid, 8-hydroxy- involves its interaction with cellular membranes and enzymes. The compound can modulate the activity of enzymes involved in lipid metabolism, leading to changes in cellular lipid composition. It may also interact with signaling pathways, influencing cellular processes such as inflammation and apoptosis .
Comparison with Similar Compounds
13-Hydroxyoctadecadienoic acid: Another hydroxylated fatty acid with similar structural features but different biological activities.
9-Hydroxy-10,12-octadecadienoic acid: Shares the hydroxyl group and double bonds but differs in the position of the functional groups.
Uniqueness: 9,11-Octadecadiynoic acid, 8-hydroxy- is unique due to the presence of two triple bonds, which impart distinct chemical reactivity and biological properties compared to other similar compounds .
Properties
CAS No. |
64144-77-0 |
|---|---|
Molecular Formula |
C18H28O3 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
8-hydroxyoctadeca-9,11-diynoic acid |
InChI |
InChI=1S/C18H28O3/c1-2-3-4-5-6-7-8-11-14-17(19)15-12-9-10-13-16-18(20)21/h17,19H,2-6,9-10,12-13,15-16H2,1H3,(H,20,21) |
InChI Key |
PAJZUMALTGAWTA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC#CC#CC(CCCCCCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


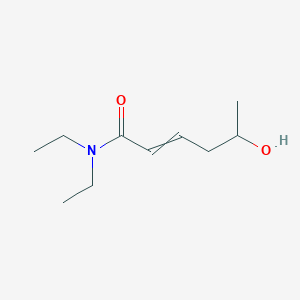

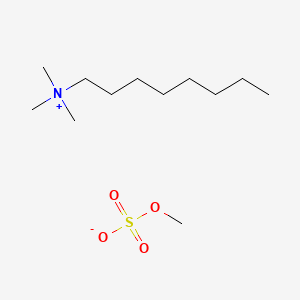
![Trimethyl({1-[(propan-2-yl)oxy]-2-(trimethylsilyl)ethenyl}oxy)silane](/img/structure/B14484159.png)
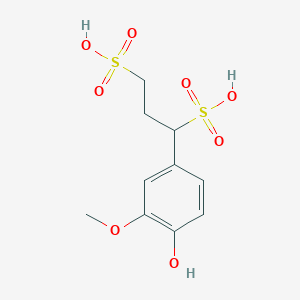
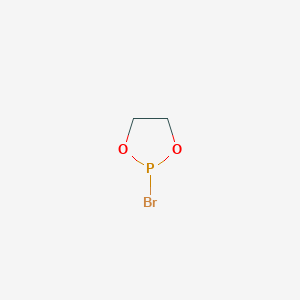
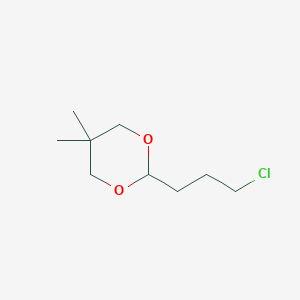

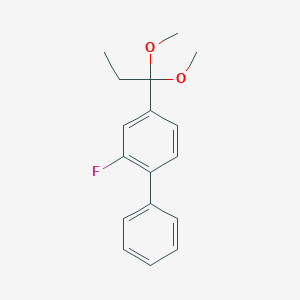
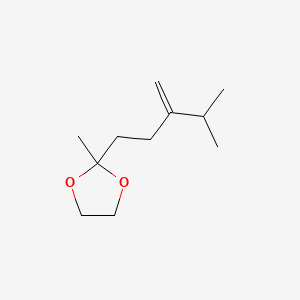
![N,N-Dimethyl-N'-[2-methyl-4-(trifluoromethyl)phenyl]methanimidamide](/img/structure/B14484186.png)
